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Compound of Interest

Compound Name: Disuccinimidyl tartrate

Cat. No.: B1670975 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and periodate-cleavable

crosslinker that serves as a powerful tool for the structural and functional analysis of proteins

and protein complexes. Its defined spacer arm length of 6.4 Å allows for the covalent linkage of

interacting amino acid residues, primarily lysines, that are in close proximity. This unique

characteristic enables the "freezing" of transient and stable protein-protein interactions (PPIs)

within their native cellular context, making DST an invaluable reagent for elucidating the

intricate architecture of protein interaction networks. Subsequent analysis by mass

spectrometry (MS) allows for the precise identification of crosslinked peptides, providing

distance constraints that can be used to model the three-dimensional structure of protein

complexes and map interaction interfaces. These insights are critical for understanding cellular

signaling pathways and for the development of novel therapeutics.

Data Presentation: Comparative Analysis of Amine-
Reactive Crosslinkers
The choice of crosslinking reagent is critical for the successful identification of protein-protein

interactions. The following table summarizes the properties of DST in comparison to other

commonly used amine-reactive crosslinkers. While direct quantitative comparisons of the

number of identified crosslinks can be highly dependent on the specific protein system and
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experimental conditions, this table provides a basis for selecting the appropriate tool for your

research needs.

Crosslinker
Spacer Arm
Length (Å)

Cleavable?
Reactive
Groups

Key Features

Disuccinimidyl

Tartrate (DST)
6.4[1]

Yes (Sodium

meta-Periodate)
NHS ester

Short, cleavable

linker allows for

simplified data

analysis without

disturbing

disulfide bonds.

Disuccinimidyl

Suberate (DSS)
11.4 No NHS ester

Widely used,

non-cleavable

linker for stable

interaction

capture.[2]

Bis(sulfosuccinim

idyl) Suberate

(BS3)

11.4 No Sulfo-NHS ester

Water-soluble

version of DSS,

ideal for cell

surface

crosslinking.

Disuccinimidyl

Glutarate (DSG)
7.7 No NHS ester

Shorter, non-

cleavable linker

for probing closer

interactions.[3]

Disuccinimidyl

Sulfoxide

(DSSO)

10.1
Yes (MS-

cleavable)
NHS ester

MS-cleavable,

facilitating

identification of

crosslinked

peptides.
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The following protocols provide a general framework for using DST to identify protein-protein

interactions. Optimization of parameters such as protein concentration, crosslinker

concentration, and incubation time is recommended for each specific biological system.

In Vitro Crosslinking of Purified Protein Complexes
This protocol is suitable for studying the interactions within a purified protein complex.

Materials:

Purified protein complex (0.1-2 mg/mL)

Crosslinking Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0

Disuccinimidyl Tartrate (DST)

Anhydrous Dimethyl Sulfoxide (DMSO)

Quenching Buffer: 1 M Tris-HCl, pH 7.5

Sample buffer for SDS-PAGE

Procedure:

Prepare the purified protein complex in the chosen crosslinking buffer. Ensure the buffer is

free of primary amines (e.g., Tris).

Immediately before use, prepare a 25 mM stock solution of DST in anhydrous DMSO.

Add the DST stock solution to the protein sample to a final concentration of 0.25-2 mM. The

optimal concentration should be determined empirically. A 20 to 50-fold molar excess of

crosslinker to protein is a good starting point for samples with protein concentrations below 5

mg/mL.[4]

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

Incubate for 15 minutes at room temperature to ensure all unreacted DST is quenched.
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Analyze the crosslinked products by SDS-PAGE to visualize the formation of higher

molecular weight species, confirming successful crosslinking.

For mass spectrometry analysis, proceed with in-gel or in-solution digestion of the

crosslinked proteins.

In Vivo Crosslinking of Cellular Proteins
This protocol is designed to capture protein interactions within intact cells.

Materials:

Cultured cells

PBS (Phosphate Buffered Saline)

DST

Anhydrous DMSO

Quenching Buffer: 1 M Tris-HCl, pH 7.5

Lysis Buffer with protease inhibitors

Procedure:

Wash the cultured cells twice with ice-cold PBS to remove any amine-containing media.

Resuspend the cells in PBS.

Immediately before use, prepare a 25 mM stock solution of DST in anhydrous DMSO.

Add the DST stock solution to the cell suspension to a final concentration of 1-5 mM.

Incubate for 30 minutes at room temperature.

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

Incubate for 15 minutes at room temperature.
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Pellet the cells by centrifugation and proceed with cell lysis using a suitable lysis buffer

containing protease inhibitors.

The resulting lysate containing crosslinked protein complexes can be used for subsequent

immunoprecipitation and/or mass spectrometry analysis.

Sample Preparation for Mass Spectrometry
Protein Digestion: After crosslinking, the protein sample is typically denatured, reduced, and

alkylated, followed by digestion with trypsin.

Enrichment of Crosslinked Peptides: Crosslinked peptides are often of low abundance.

Enrichment strategies such as size exclusion chromatography (SEC) or strong cation

exchange (SCX) chromatography can be employed to enrich for the larger, crosslinked

peptides.[5]

LC-MS/MS Analysis: The enriched peptide mixture is then analyzed by high-resolution liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Cleavage of DST: For analysis of DST-crosslinked peptides, the sample can be treated with

15 mM Sodium meta-Periodate to cleave the crosslinker, which can simplify data analysis by

separating the two linked peptides.

Visualizations of Workflows and Pathways
Experimental Workflow for DST Crosslinking Mass
Spectrometry
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Caption: General experimental workflow for identifying protein-protein interactions using DST

crosslinking followed by mass spectrometry.
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Caption: A typical data analysis pipeline for identifying peptides crosslinked with a cleavable

reagent like DST.[6][7]

Example Signaling Pathway: MAPK/EGFR Signaling
While a specific, comprehensive study of the MAPK/EGFR signaling pathway using DST was

not identified, this well-characterized pathway serves as an excellent example of the complex

protein-protein interaction networks that can be elucidated using chemical crosslinking mass

spectrometry. The following diagram illustrates key interactions in this pathway.
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Caption: Simplified representation of the MAPK/EGFR signaling pathway, highlighting key

protein-protein interactions.[8][9][10]

Example of a Protein Interaction Network: The Desmin
Protofilament
DST has been successfully used to define the relative positions of the two antiparallel coiled

coils of the desmin protofilament unit.[11] This demonstrates the utility of DST in elucidating the

architecture of protein complexes.
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Caption: A logical diagram illustrating the use of DST to identify interactions within the desmin

protofilament.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://store.sangon.com/productImage/DOC/C608015/C608015_EN_P.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5986251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5986251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7786381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7786381/
https://pubs.acs.org/doi/10.1021/acs.jproteome.0c00583
https://pmc.ncbi.nlm.nih.gov/articles/PMC12003711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12003711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4083106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4083106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4083106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4801278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4801278/
https://pubmed.ncbi.nlm.nih.gov/8495749/
https://pubmed.ncbi.nlm.nih.gov/8495749/
https://www.benchchem.com/product/b1670975#disuccinimidyl-tartrate-for-identifying-protein-protein-interaction-networks
https://www.benchchem.com/product/b1670975#disuccinimidyl-tartrate-for-identifying-protein-protein-interaction-networks
https://www.benchchem.com/product/b1670975#disuccinimidyl-tartrate-for-identifying-protein-protein-interaction-networks
https://www.benchchem.com/product/b1670975#disuccinimidyl-tartrate-for-identifying-protein-protein-interaction-networks
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670975?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

